

An In-Depth Technical Guide to 1-(4-Methoxyphenyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: 1-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B1360219

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical identity of **1-(4-Methoxyphenyl)pyrrolidin-2-one**. The document furnishes the standardized IUPAC name and the Chemical Abstracts Service (CAS) number for unambiguous identification in research and development settings. While this guide aims to be a comprehensive resource, it is important to note that detailed experimental protocols, extensive quantitative data, and specific signaling pathways for this particular compound are not widely available in the public domain. The information presented herein is based on established chemical nomenclature and publicly accessible database information.

Chemical Identification

For the purpose of clear and standardized communication in a scientific context, the compound **1-(4-Methoxyphenyl)pyrrolidin-2-one** is identified by the following nomenclature and registry number.

Identifier	Value
IUPAC Name	1-(4-methoxyphenyl)pyrrolidin-2-one
CAS Number	30425-47-9[1]
Molecular Formula	C ₁₁ H ₁₃ NO ₂
Molecular Weight	191.23 g/mol

Synthesis and Methodologies

Detailed, peer-reviewed experimental protocols for the specific synthesis of **1-(4-Methoxyphenyl)pyrrolidin-2-one** are not readily available in the surveyed literature. However, general synthetic routes for N-aryl pyrrolidin-2-ones have been described. These methods often involve the reaction of a suitable aniline derivative with a γ -lactone or a precursor thereof.

One common approach involves the condensation of 4-methoxyaniline with γ -butyrolactone under conditions that facilitate lactamization. Another potential strategy is the reaction of an appropriate donor-acceptor cyclopropane with an aniline, which has been reported for the synthesis of 1,5-substituted pyrrolidin-2-ones.

Due to the lack of specific published experimental data for this compound, researchers are encouraged to consult general organic chemistry literature for methodologies applicable to the synthesis of N-aryl lactams.

Biological and Pharmacological Data

A comprehensive search of scientific literature and databases did not yield specific quantitative data on the biological activity, pharmacological properties, or mechanism of action for **1-(4-Methoxyphenyl)pyrrolidin-2-one**. The pyrrolidin-2-one scaffold is a common motif in many biologically active compounds, and derivatives have shown a wide range of activities. However, without specific studies on the title compound, any discussion of its potential biological role would be speculative.

Signaling Pathways and Experimental Workflows

There is no information available in the public domain that describes signaling pathways or specific experimental workflows in which **1-(4-Methoxyphenyl)pyrrolidin-2-one** is a key component. Therefore, the creation of a logical or signaling pathway diagram as requested is not possible at this time.

Conclusion

1-(4-Methoxyphenyl)pyrrolidin-2-one is a defined chemical entity with a specific IUPAC name and CAS number, which are crucial for its identification in a research and drug development context. However, there is a notable absence of in-depth technical information in the public domain regarding its synthesis, biological activity, and mechanism of action. This lack of available data precludes the compilation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams. This guide serves to provide the foundational identification of the compound and to highlight the current gap in publicly available scientific knowledge. Further research would be necessary to elucidate the properties and potential applications of this molecule.

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References

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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